Shp2-IN-21 is classified as a protein tyrosine phosphatase inhibitor. Its discovery stems from the need to target SHP2's oncogenic functions, particularly in solid tumors and hematological malignancies. The compound is synthesized through organic chemistry methods that focus on optimizing binding affinity and specificity towards the SHP2 enzyme.
The synthesis of Shp2-IN-21 typically involves multiple steps of organic reactions designed to create a compound that effectively inhibits SHP2 activity. Key methods may include:
The precise synthetic route can vary, but it generally involves:
Shp2-IN-21's molecular structure includes specific functional groups that facilitate its interaction with the active site of SHP2. The compound typically features:
The molecular formula and weight are essential for understanding its pharmacokinetic properties. For instance, if Shp2-IN-21 has a molecular weight around 300–400 g/mol, this range is favorable for drug-like properties.
Shp2-IN-21 interacts with SHP2 through competitive inhibition, where it binds to the active site and prevents substrate access. The key reactions involved include:
Kinetic assays often utilize spectrophotometric methods to measure changes in absorbance linked to substrate conversion, allowing for the calculation of inhibition constants.
Shp2-IN-21 functions primarily by stabilizing an inactive conformation of SHP2, thereby preventing it from interacting with its substrates. The mechanism involves:
Studies using nuclear magnetic resonance spectroscopy or X-ray crystallography can elucidate how Shp2-IN-21 alters SHP2's conformation upon binding.
Shp2-IN-21 likely exhibits properties typical of small organic molecules, such as:
Key chemical properties include:
Shp2-IN-21 serves as a valuable tool in cancer research. Its applications include:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9